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molecular formula C14H11ClO2 B8723440 (4-Chlorophenyl)(2-hydroxy-3-methylphenyl)methanone CAS No. 6279-04-5

(4-Chlorophenyl)(2-hydroxy-3-methylphenyl)methanone

Cat. No. B8723440
M. Wt: 246.69 g/mol
InChI Key: RTAQNUUHINNFBO-UHFFFAOYSA-N
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Patent
US04141995

Procedure details

Chlorobenzene (78.79 g, 71.6 ml; 0.7 mole) and AlCl3 (14 g, 0.105 mole) were mixed, stirred and treated with a solution of 2-hydroxy-3-methylbenzoic acid chloride (12 g, 0.07 mole) in chlorobenzene (20 ml). The mixture was stirred and heated at 100° C. overnight. The cooled mixture was added to conc. HCl (10 ml) and ice, extracted with ether, and ether washed with saturated sodium bicarbonate solution, dried (Na2SO4), filtered and the filtrate distilled, to give (after removal of the ether), a main fraction 2-hydroxy-3-methyl-4'-chlorobenzophenone, b.p. 148°-152° C./0.5 mm (8.18 g), which solidified to yellow microplates, m.p. 55°-58° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
71.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-:2].[Cl-].[Cl-].[OH:5][C:6]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8](Cl)=[O:9].Cl>ClC1C=CC=CC=1>[OH:5][C:6]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([C:6]1[CH:14]=[CH:13][C:12]([Cl:2])=[CH:11][CH:7]=1)=[O:9] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
OC1=C(C(=O)Cl)C=CC=C1C
Name
Quantity
20 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
71.6 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred
EXTRACTION
Type
EXTRACTION
Details
extracted with ether, and ether
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled
CUSTOM
Type
CUSTOM
Details
to give (
CUSTOM
Type
CUSTOM
Details
after removal of the ether), a main fraction 2-hydroxy-3-methyl-4'-chlorobenzophenone, b.p. 148°-152° C./0.5 mm (8.18 g), which

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=O)C2=CC=C(C=C2)Cl)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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